![molecular formula C11H18ClNO B2537331 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride CAS No. 2253629-82-0](/img/structure/B2537331.png)
1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride
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Description
“1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride” is a chemical compound. It is also known by other names such as Ethylamine, 2-methoxy-; β-Methoxyethylamine; Methoxyethylamine; 1-Methoxy-2-aminoethane; 2-Aminoethyl methyl ether; 2-Methoxyethanamine; 2-Methoxyethylamine; CH3OCH2CH2NH2; 1-Amino-2-methoxyethane; 2-Methoxy-1-ethanamine .
Molecular Structure Analysis
The molecular structure of a similar compound, Ethanamine, 2-methoxy-, is available as a 2D Mol file or as a computed 3D SD file . The structure of the specific compound you’re asking about, “this compound”, is not directly available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Ethanamine, 2-methoxy-, include a molecular weight of 75.1097, a boiling point of 368.2 K at reduced pressure, and an enthalpy of vaporization of 38.8 kJ/mol at 293 K . The specific properties of “this compound” are not directly available in the search results.Scientific Research Applications
Metabolism and Identification
- A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, suggesting complex metabolic pathways that could be relevant to understanding similar compounds' metabolism (Kanamori et al., 2002).
Enzymatic Activities and Toxicity
- Research into the electrophilic reactivities of 1,1,3-triarylallyl cations, which share a resemblance in structural complexity to the compound , has provided insights into their chemical behavior and potential interactions within biological systems (Mayr, Fichtner, & Ofial, 2002).
Psychoactive Effects and Regulation
- The hallucinogenic effects and regulatory status of substances like 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe have been extensively documented, highlighting concerns over their use and the importance of understanding their pharmacological properties (Carter, 2013).
Analytical Characterization
- Studies on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs reveal the complexity of detecting and understanding these substances’ effects (Zuba & Sekuła, 2013).
Environmental and Health Impacts
- Investigations into the reductive dechlorination of methoxychlor and DDT by human intestinal bacterium under anaerobic conditions indicate the environmental persistence and potential health impacts of chlorinated hydrocarbon pesticides, which is relevant for considering the environmental fate of similar compounds (Yim et al., 2008).
properties
IUPAC Name |
1-(2-methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-7-5-8(2)11(9(3)12)10(6-7)13-4;/h5-6,9H,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYTWRSUBDFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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